2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide
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Description
2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H23N3O5S2 with a molecular weight of 497.58 g/mol. The structure features an indole moiety linked to a thiazolidinone derivative, which is essential for its biological properties.
Property | Value |
---|---|
Molecular Formula | C24H23N3O5S2 |
Molecular Weight | 497.58 g/mol |
CAS Number | 617694-86-7 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : The thiazolidinone ring has been associated with antimicrobial properties, potentially acting against bacterial biofilms.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways, affecting cell proliferation and apoptosis.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of related thiazolidinone derivatives. For instance:
- Compounds with similar structures have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.95 to 7.14 µg/mL .
Anticancer Activity
Research indicates that compounds containing the indole and thiazolidinone moieties exhibit anticancer properties:
- A study found that derivatives similar to the target compound inhibited cell proliferation in various cancer cell lines, suggesting potential use in cancer therapeutics .
Case Studies
- Antibacterial Activity
- Anticancer Screening
Research Findings
The following table summarizes key findings from recent studies on compounds related to the target compound:
Properties
CAS No. |
617698-36-9 |
---|---|
Molecular Formula |
C24H23N3O3S2 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H23N3O3S2/c1-15(2)27-23(30)21(32-24(27)31)20-17-10-6-7-11-18(17)26(22(20)29)14-19(28)25-13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,25,28)/b21-20- |
InChI Key |
UJSLRYHNNSESQT-MRCUWXFGSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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